(R)-2-(Aminomethyl)-4-methylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

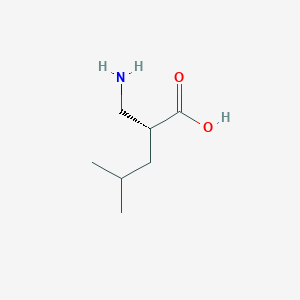

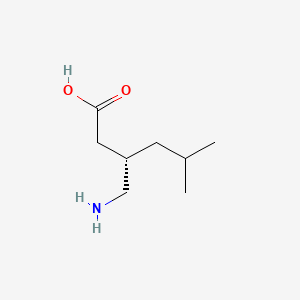

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(aminomethyl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXQYBCPMFDMOJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463251 | |

| Record name | (R)-2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210345-89-4 | |

| Record name | (R)-2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic Acid: Properties, Synthesis, and Applications

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid is a chiral building block of significant interest to the pharmaceutical and biotechnology sectors. As a derivative of leucine, its defined stereochemistry and versatile functional groups—a primary amine and a carboxylic acid—make it a valuable precursor for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, established synthetic and resolution methodologies, analytical characterization techniques, and key applications in drug development. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the practical handling and strategic utilization of this important chiral intermediate.

Introduction and Strategic Importance

In the landscape of modern drug discovery, the precise control of stereochemistry is not merely a preference but a regulatory and therapeutic necessity. Chiral molecules, particularly enantiomerically pure amino acid derivatives, form the backbone of numerous pharmaceuticals. This compound, a non-proteinogenic β-amino acid, has emerged as a critical synthon. Its isobutyl side chain imparts specific lipophilic characteristics, while the (R)-configuration at the C2 carbon provides a fixed stereochemical anchor for building molecular complexity.

While structurally related to GABA analogs, its primary utility lies in its role as a versatile building block, especially when protected with groups like fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc).[1][2][3] These derivatives are instrumental in peptide synthesis and the development of novel therapeutic agents, offering a stable and reactive handle for constructing complex bioactive compounds.[3] This guide aims to consolidate the essential technical knowledge required to effectively work with this compound, from bench-scale synthesis to analytical validation.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound and its common derivatives is fundamental to its successful application in synthesis and formulation. These properties dictate storage conditions, solvent selection for reactions and purification, and analytical methodology.

The free acid and its hydrochloride salt are typically off-white to white powders.[4] The hydrochloride salt is often preferred for its improved stability and handling characteristics.[5] Key quantitative data for the parent compound and its protected forms are summarized below.

Table 1: Physicochemical Properties

| Property | This compound | (R)-...-HCl | Fmoc-(R)-... acid | Boc-(R)-... acid |

| CAS Number | 210345-89-4[6] | 132605-95-9[4] | 1018899-99-4[2] | N/A |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₆ClNO₂ | C₂₂H₂₅NO₄[2] | C₁₂H₂₃NO₄ |

| Molecular Weight | 145.20 g/mol | 181.66 g/mol | 367.44 g/mol [2] | 245.32 g/mol |

| Appearance | Solid | Off-white to white powder[4] | White powder[2] | N/A |

| Optical Rotation | N/A | N/A | [α]D²⁰ = -11 ± 2º (c=1 in DMF)[2] | N/A |

| Storage Temp. | Room Temperature[6] | Refrigerator[5] | 0-8 °C[2] | N/A |

| Purity (Typical) | >97% | >98%[4] | ≥ 99% (HPLC)[2] | N/A |

Note: "..." refers to the core structure 2-(Aminomethyl)-4-methylpentanoic.

The solubility and stability imparted by protecting groups like Fmoc and Boc are critical for applications in organic synthesis, particularly solid-phase peptide synthesis.[3] The Boc group enhances solubility and stability, while the Fmoc group is essential for the selective protection of the amino group during peptide chain elongation.[2]

Stereochemistry: The (R)-Configuration Imperative

The biological activity of chiral drugs is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. Consequently, securing enantiomerically pure starting materials is a cornerstone of modern pharmaceutical synthesis. The (R)-configuration of 2-(aminomethyl)-4-methylpentanoic acid is crucial as it dictates the final stereochemistry of the target therapeutic agent.[2]

Two primary strategies are employed to obtain this specific enantiomer:

-

Asymmetric Synthesis: This "chiral pool" approach utilizes a readily available chiral precursor, such as D-leucine, to directly synthesize the target molecule with the desired (R)-stereochemistry.[7] This method is often more efficient as it avoids the loss of 50% of the material inherent in resolution processes.

-

Chiral Resolution: This classical method involves the separation of a racemic mixture.[8] It remains a widely used and powerful technique, especially at an industrial scale.

The choice between these strategies is driven by factors such as the cost of the chiral precursor, the complexity of the synthetic route, and the efficiency of the resolution process.

Synthesis and Chiral Resolution Methodologies

The preparation of enantiomerically pure this compound is a critical process that requires precise control over reaction conditions. Below, we explore the logic behind a common and effective method: chiral resolution.

Rationale for Chiral Resolution

Chiral resolution by diastereomeric salt formation is a robust technique that leverages fundamental principles of stereochemistry.[9] Enantiomers possess identical physical properties, making their direct separation exceedingly difficult. However, by reacting the racemic acid with an enantiomerically pure chiral base (a "resolving agent"), a pair of diastereomeric salts is formed.[8][9] These diastereomers have distinct physical properties, including solubility, allowing them to be separated by conventional methods like fractional crystallization.[]

Diagram 1: Workflow for Chiral Resolution. A conceptual overview of separating a racemic acid via diastereomeric salt crystallization.

Experimental Protocol: Chiral Resolution

The following protocol outlines the key steps for the resolution of racemic 2-(aminomethyl)-4-methylpentanoic acid.

Objective: To isolate this compound from a racemic mixture.

Materials:

-

Racemic 2-(aminomethyl)-4-methylpentanoic acid

-

Enantiomerically pure resolving agent (e.g., (R)-mandelic acid or a chiral amine)[11]

-

Suitable solvent (e.g., ethanol, isopropanol, water mixtures)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic acid in a minimal amount of a heated suitable solvent. The choice of solvent is critical and often determined empirically to maximize the solubility difference between the diastereomeric salts.

-

In a separate vessel, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Slowly add the resolving agent solution to the racemic acid solution with stirring. The formation of the diastereomeric salts may cause an initial precipitation.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The rate of cooling is a key parameter; slow cooling promotes the formation of larger, purer crystals.

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities from the mother liquor.

-

The enantiomeric purity of the crystallized salt should be checked at this stage (e.g., by HPLC after a small sample is converted back to the acid). If purity is insufficient, recrystallization may be necessary.

-

-

Liberation of the Free Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Acidify the solution (e.g., with 1M HCl) to a pH of ~1-2. This protonates the carboxylate and breaks the ionic bond of the salt, precipitating the free carboxylic acid. The resolving agent remains in the aqueous solution.

-

Filter the solid, wash with cold water to remove any remaining resolving agent and salts, and dry under vacuum.

-

-

Recovery and Recycling:

-

The mother liquor from Step 2 contains the more soluble diastereomer. The other enantiomer can be recovered from this solution by a similar acidification process. This recovered enantiomer can potentially be racemized and recycled to improve the overall process yield.

-

Analytical Characterization Workflow

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stereochemical integrity of this compound. A multi-pronged approach combining spectroscopic and chromatographic techniques is standard practice.

Diagram 2: Analytical Characterization Workflow. A standard workflow for validating the identity and purity of a chiral intermediate.

Table 2: Key Analytical Data and Interpretation

| Technique | Parameter | Expected Result / Interpretation |

| ¹H NMR | Chemical Shift, Integration, Multiplicity | Confirms the presence of isobutyl, aminomethyl, and carboxylic acid protons. Integration confirms proton ratios. |

| ¹³C NMR | Chemical Shift | Confirms the number and type of carbon environments in the molecule. |

| Mass Spectrometry | Molecular Ion Peak (m/z) | Verifies the molecular weight of the compound (e.g., 146.12 for [M+H]⁺).[12] |

| HPLC-UV/DAD | Peak Purity, Area % | Determines chemical purity by separating the main compound from any process-related impurities. |

| Chiral HPLC | Enantiomeric Excess (% ee) | Quantifies the ratio of the (R)-enantiomer to the (S)-enantiomer, the most critical measure of stereochemical purity. |

| Polarimetry | Specific Rotation [α] | Confirms the bulk stereochemistry of the sample. The sign and magnitude must match the reference standard (e.g., for the Fmoc-derivative, a negative rotation is expected).[2] |

Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile building block for creating more complex and biologically active molecules.

-

Peptide Synthesis: When protected with an Fmoc or Boc group, the compound serves as an unnatural β-amino acid for incorporation into peptides.[1][2] This can be used to create peptidomimetics with enhanced stability against enzymatic degradation, altered conformations, or novel biological activities. The isobutyl side chain can participate in hydrophobic interactions within a peptide's target binding pocket.

-

Chiral Building Block: The primary amine and carboxylic acid groups are orthogonal handles for a wide range of chemical transformations. The amine can be used in amide bond formation, reductive amination, or as a nucleophile, while the carboxylic acid can be converted to esters, amides, or reduced to an alcohol. This dual functionality, combined with the fixed stereocenter, makes it a valuable starting point for the synthesis of small molecule drug candidates.[3]

-

Neuroscience Research: As a GABA analogue, it and its derivatives are of interest in the development of compounds that modulate neurological functions and disorders.[1]

Conclusion

This compound is more than a simple chemical; it is a precision tool for the modern medicinal chemist. Its well-defined stereochemistry and versatile chemical handles are critical for the construction of enantiomerically pure pharmaceuticals. A comprehensive understanding of its physicochemical properties, the logic behind its synthesis and purification via chiral resolution, and the rigorous application of analytical validation techniques are essential for its effective use. As the demand for stereochemically complex and potent therapeutics continues to grow, the importance of foundational chiral building blocks like this compound will undoubtedly increase, making the knowledge contained within this guide indispensable for professionals in the field.

References

-

Indian Journal of Chemistry. Note An efficient total synthesis of (±)-pregabalin. [Link]

-

PubChem. (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909. [Link]

-

Prous Science. pregabalin. [Link]

-

Watson International. This compound-HCl CAS 132605-95-9. [Link]

-

PubChem. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621. [Link]

- Google Patents.

-

Wikipedia. Chiral resolution. [Link]

-

UB. This compound. [Link]

- Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

-

European Patent Office. Process for the preparation of pregabalin - EP 2418194 A1. [Link]

- Google Patents.

-

PubChem. (2S)-2-(Aminomethyl)-4-methylpentanoic acid. [Link]

-

Study.com. Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis.. [Link]

-

Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. [Link]

-

PubChem. 2-amino-4-methyl(114C)pentanoic acid | C6H13NO2 | CID 11997785. [Link]

-

Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. watson-int.com [watson-int.com]

- 5. This compound hydrochloride | 132605-95-9 [sigmaaldrich.com]

- 6. escales | Virtual tour generated by Panotour [ub.edu]

- 7. benchchem.com [benchchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-2-(Aminomethyl)-4-methylpentanoic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Authored by a Senior Application Scientist

Abstract

The definitive characterization of a chiral active pharmaceutical ingredient (API) is foundational to modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound, the inactive R-enantiomer of the widely used anticonvulsant and analgesic drug, Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[1][2][3][4] We will move beyond a simple recitation of methods to explore the causal logic behind the analytical strategy, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and critically, techniques for stereochemical determination. Each section presents not only the expected results but also detailed, field-tested protocols designed for reproducibility and self-validation.

Introduction: The Imperative of Stereochemical Precision

This compound is a gamma-amino acid analogue and the enantiomer of Pregabalin.[1][5] In chiral drug development, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6] Therefore, the ability to confirm the primary structure and, most importantly, the absolute stereochemistry of the target (R)-enantiomer is not merely an academic exercise; it is a critical quality attribute. The presence of the unwanted enantiomer is treated as an impurity that must be rigorously controlled.[6][7]

This guide details an integrated analytical approach, demonstrating how orthogonal techniques are synergistically employed to build an unassailable body of evidence for the molecule's identity, connectivity, and three-dimensional structure.

Foundational Analysis: Confirming the Molecular Framework

The first phase of elucidation focuses on confirming the molecular formula (C₈H₁₇NO₂) and the connectivity of the atoms—the molecular backbone.[8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides a direct measurement of the molecule's mass, serving as the primary confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task.

Expected Results: Using positive-mode Electrospray Ionization (ESI), the molecule readily protonates at the primary amine.

| Ion | Technique | Expected m/z | Observed m/z | Rationale |

| [M+H]⁺ | ESI-MS | 160.1332 | 160.2 | Protonated parent molecule.[1] |

| [M+H]⁺ | ESI-HRMS | 160.1332 | 159.1259 | Confirms elemental formula C₈H₁₇NO₂.[9] |

| Fragment Ions (MS/MS) | CID | 55.1 | 55.1 | Characteristic fragment for quantification.[1] |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of methanol and 0.1% formic acid in water.

-

Chromatography:

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition m/z 160.2 → 55.1.[1] For structural confirmation, a full scan (Q1) and product ion scan (MS/MS) of m/z 160.2 are performed.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups—the carboxylic acid and the primary amine—which exist in a zwitterionic state in the solid form.

Expected Results:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3000-2500 (broad) | O-H stretch | Carboxylic Acid | [10] |

| 2960-2870 | sp³ C-H stretch | Alkyl (isobutyl) | [9] |

| ~1640 (broad) | N-H bend (Ammonium) | Primary Amine | |

| ~1550 | C=O stretch (Carboxylate) | Carboxylic Acid | |

| 1388 | C-H bend | Alkyl | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the precise atomic connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous assignment of every proton and carbon in the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O). CD₃OD is often preferred for its ability to dissolve the compound and provide a clean spectrum.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

Expected ¹H and ¹³C NMR Data (in CD₃OD):

| Position | ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 180.6 |

| 2 | 2.06 (1H, m) | 43.4 |

| 3 | 2.44 (1H, dd, J=15.7, 3.4), 2.25 (1H, dd, J=15.7, 8.8) | 43.1 |

| 4 | 1.23 (2H, m) | 33.2 |

| 5 | 1.69 (1H, m) | 26.2 |

| 6, 7 | 0.92 (6H, t, J=6.4) | 23.2, 22.6 |

| 8 | 2.95 (1H, dd, J=12.8, 3.5), 2.82 (1H, dd, J=12.8, 7.9) | 45.9 |

| (Data referenced from literature for the (S)-enantiomer, which is identical for the (R)-enantiomer).[9][11] |

2D NMR for Connectivity Validation:

-

COSY: Confirms proton-proton couplings, for example, between H-2 and its neighbors (H-3 and H-8), and along the entire isobutyl chain (H-4 through H-6/7).

-

HSQC: Correlates each proton signal to its directly attached carbon signal, confirming the assignments in the table above.

-

HMBC: Provides the final, definitive proof of the molecular skeleton by showing 2- and 3-bond correlations. Key correlations include:

-

Protons at C-8 (aminomethyl group) correlating to the chiral center C-2 and the methylene C-3.

-

Protons at C-3 correlating to the carboxyl carbon C-1 and the chiral center C-2.

-

Methyl protons at C-6/7 correlating to C-4 and C-5.

-

Caption: Key HMBC correlations confirming the molecular backbone.

The Crucial Step: Determination of Absolute Stereochemistry

With the 2D structure confirmed, the pivotal task is to assign the absolute configuration at the C-2 chiral center. This unequivocally distinguishes the (R)-enantiomer from its (S)-counterpart.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse method for separating and quantifying enantiomers in research and quality control settings. Two primary strategies exist: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

Strategy 1: Direct Separation on a Chiral Stationary Phase (CSP)

This is often the preferred method due to its simplicity and speed. Zwitterionic CSPs have shown excellent performance for separating underivatized amino acid analogues.[12]

Strategy 2: Indirect Separation via Chiral Derivatization

This classic approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Marfey's reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide or FDAA) to create a pair of diastereomers.[6][13][14] These diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase column (e.g., C18). This method is highly sensitive and robust.

Sources

- 1. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. probiologists.com [probiologists.com]

- 4. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Why Pregabalin Impurity Profiling Is Crucial in Generic Drug Development [aquigenbio.com]

- 8. Pregabalin [webbook.nist.gov]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: PREGABALIN 普瑞巴林 SPECTRAL DATA [orgspectroscopyint.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. US20100286442A1 - Novel method for preparing pregabalin - Google Patents [patents.google.com]

- 12. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Process for separating and determining pregabalin/Lyrica chiral isomer - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Aminomethyl)-4-methylpentanoic acid, a chiral β-amino acid analog of L-leucine, represents a critical building block in modern medicinal chemistry and peptide science. Its structural properties, particularly its stereochemistry and resistance to metabolic degradation, make it a valuable component in the design of novel therapeutics, peptidomimetics, and neuroactive agents. This guide provides a comprehensive overview of its fundamental molecular characteristics, explores established and theoretical synthetic routes, details robust analytical methodologies for its characterization, and discusses its current and potential applications in drug discovery and development.

Core Molecular Profile

This compound, also referred to as (R)-β²-homoleucine, is a non-proteinogenic amino acid. Unlike its α-amino acid counterpart, leucine, the amine group is positioned on the second carbon (β-carbon) relative to the carboxyl group. This structural shift has profound implications for its chemical and biological properties.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its elemental composition and corresponding molecular mass.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| Exact Mass | 145.110278721 Da | [1] |

Chemical Structure and Stereochemistry

The defining feature of this molecule is the chiral center at the C2 position, designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is crucial for its targeted applications, as biological systems often exhibit high stereoselectivity.

Chemical Identifiers:

-

IUPAC Name: (2R)-2-(Aminomethyl)-4-methylpentanoic acid

-

CAS Number: 100869-07-6 (for the unspecified stereoisomer)[1][3]

-

SMILES: CC(C)CC(=O)O[4]

-

InChIKey: IAXQYBCPMFDMOJ-LURJTMIESA-N (for the (S) enantiomer, demonstrating stereoisomer distinction)[5]

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The enantioselective synthesis of β-amino acids like this compound is a significant challenge in organic chemistry. The goal is to control the stereochemistry at the β-carbon to produce the desired (R)-enantiomer with high purity. Several strategies have been developed to achieve this.

Key Synthetic Strategies

The asymmetric synthesis of β-amino acids is a well-reviewed field, with primary methods including transition metal catalysis, organocatalysis, and biocatalysis.[6] These approaches often involve reactions like the Mannich reaction and conjugate additions to introduce the amine group stereoselectively.[6]

A highly relevant analog is Pregabalin, (S)-3-aminomethyl-5-methylhexanoic acid. While a γ-amino acid, its synthesis provides valuable insights into constructing similar chiral structures. Common strategies for Pregabalin that can be conceptually adapted include:

-

Asymmetric Conjugate Addition: This involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound using a chiral catalyst, such as a rhodium-diene complex, to set the stereocenter.[7]

-

Chiral Auxiliary-Based Alkylation: Methods like the Evans asymmetric alkylation use a removable chiral auxiliary to direct the stereoselective alkylation of an enolate, establishing the desired chirality.[2]

-

Enzymatic Resolution: Biocatalytic methods, for instance using lipases or ene-reductases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.[8][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tsijournals.com [tsijournals.com]

- 3. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. (2S)-2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 55253004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lupinepublishers.com [lupinepublishers.com]

An In-depth Technical Guide to (R)-2-(Aminomethyl)-4-methylpentanoic Acid

Foreword

This technical guide provides a comprehensive overview of (R)-2-(aminomethyl)-4-methylpentanoic acid (CAS Number: 210345-89-4), a chiral β-amino acid of significant interest to researchers, scientists, and drug development professionals. This document delves into the core chemical and physical properties, stereoselective synthesis, analytical methodologies, and the established and putative biological activities of this molecule. The content herein is curated to not only present factual data but also to offer insights into the practical considerations and scientific rationale that underpin its study and application.

Introduction and Chemical Identity

This compound, also known as (R)-β-homoleucine, is a non-proteinogenic β-amino acid. Its structure is analogous to the proteinogenic α-amino acid L-leucine, with an additional methylene group in the backbone, classifying it as a β-amino acid. This structural modification has profound implications for its chemical and biological properties, rendering it a valuable building block in medicinal chemistry and a probe for studying biological systems.

The chirality at the C2 position is a critical determinant of its biological activity. This guide will focus specifically on the (R)-enantiomer.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 210345-89-4 | [1][2][3][4] |

| Molecular Formula | C₇H₁₅NO₂ | [1][2] |

| Molecular Weight | 145.20 g/mol | [2][5][6][7] |

| IUPAC Name | (2R)-2-(Aminomethyl)-4-methylpentanoic acid | N/A |

| Synonyms | (R)-β-Homoleucine, (R)-3-Amino-5-methylhexanoic acid | [7][8] |

| Appearance | Off-white to white powder | [8] |

| Storage Conditions | Store long-term in a cool, dry place; 2-8 °C away from light is recommended for the HCl salt. | [1][8] |

| Purity (Typical) | ≥97% | [1] |

Synthesis and Chiral Resolution

The stereoselective synthesis of this compound is a key challenge and a critical aspect of its application. Two primary strategies are employed: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers the most efficient route to the enantiomerically pure compound. Several methods for the asymmetric synthesis of β-amino acids have been developed, including:

-

Homologation of α-Amino Acids: This strategy involves the extension of the carbon chain of a readily available chiral α-amino acid precursor, such as L-leucine. The Arndt-Eistert homologation is a classic example of such a transformation[1].

-

Mannich-type Reactions: The asymmetric Mannich reaction, involving the addition of an enolate to a chiral imine or the use of a chiral catalyst, is a powerful tool for the synthesis of β-amino acids[9].

-

Enzymatic Kinetic Resolution: Enzymes, such as lipases or proteases, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer[10].

A plausible asymmetric synthesis route is conceptually similar to the synthesis of pregabalin, a well-known GABA analog[9][11].

Chiral Resolution of Racemic 2-(Aminomethyl)-4-methylpentanoic Acid

In cases where asymmetric synthesis is not feasible, chiral resolution of the racemic mixture is a viable alternative[12][13]. This technique relies on the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization.

Workflow for Chiral Resolution:

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 5. DL-beta-Homoleucine | C7H15NO2 | CID 2733735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beta-Homoleucine | C7H15NO2 | CID 52940098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. β-Homoleucine - Wikipedia [en.wikipedia.org]

- 9. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Asymmetric synthesis of 2,3-methanoleucine stereoisomers from common intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

Physicochemical properties of (R)-2-(Aminomethyl)-4-methylpentanoic acid

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding this compound

This compound is a chiral, non-proteinogenic β-amino acid. As a derivative of leucine, it possesses a unique structural arrangement with the amino group attached to the beta-carbon relative to the carboxyl group. This structure imparts distinct chemical and physical properties compared to its α-amino acid counterparts. In the fields of medicinal chemistry and drug development, understanding these fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, ionization state (pKa), and solid-state characteristics (melting point) directly influence formulation strategies, bioavailability, and ultimately, therapeutic efficacy.

This guide provides a detailed examination of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the essential data but also the underlying scientific principles and validated experimental protocols for their determination.

Core Physicochemical Data Summary

A comprehensive understanding begins with a summary of the molecule's fundamental properties. The data presented below has been aggregated from authoritative chemical databases and serves as a foundational reference for laboratory work.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(aminomethyl)-4-methylpentanoic acid | PubChem[1] |

| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 145.20 g/mol | PubChem[1][2] |

| CAS Number | 210345-89-4 | ChemicalBook[3] |

| Appearance | Off-white to white powder | Watson International[4] |

| Canonical SMILES | CC(C)CC(=O)O | J&K Scientific[5] |

| InChIKey | IAXQYBCPMFDMOJ-SCSAIBSYSA-N | PubChem[1] |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical parameters in drug development. It dictates the dissolution rate and concentration gradient, which are primary drivers of absorption from the gastrointestinal tract. For this compound, an amphoteric molecule with both acidic and basic functional groups, solubility is intrinsically linked to the pH of the aqueous medium.

Expert Insight: Thermodynamic vs. Kinetic Solubility

In early-stage development, a distinction must be made between kinetic and thermodynamic solubility.[6] Kinetic solubility is a high-throughput measurement of how readily a compound precipitates from a stock solution (often DMSO) when added to an aqueous buffer.[6] While useful for initial screening, it can often overestimate the true solubility due to the formation of supersaturated solutions or metastable solid forms.[6] For robust formulation and pre-clinical development, determining the thermodynamic solubility —the true equilibrium concentration of a solute in a solvent at a given temperature—is essential.[6] The shake-flask method remains the gold standard for this measurement due to its reliability and direct assessment of equilibrium.[7]

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol outlines the definitive method for establishing the thermodynamic solubility of this compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent system (e.g., pH-adjusted buffers) for a sufficient duration to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC or UV-Vis spectrophotometry.[7][8]

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Dispensing: Add an excess of this compound to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the samples to stand, permitting the excess solid to sediment.[7] Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC method. The concentration is determined by comparing the peak area to a standard calibration curve.

-

Validation: The presence of remaining solid in the vial after the experiment validates that the measured concentration represents the saturation solubility.

Workflow Visualization: Solubility Determination

Caption: Potentiometric Titration Workflow

Melting Point: An Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). Therefore, melting point determination is a fundamental technique used to confirm the identity and assess the purity of a compound. Impurities disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range. [9][10]

Experimental Protocol: Capillary Melting Point Determination

This method is the most common and is recognized by major pharmacopeias for its simplicity and accuracy. [9][11] Principle: A small, finely powdered sample is packed into a thin capillary tube and heated in a controlled manner. The temperatures at which melting begins (onset) and is complete (clear point) are recorded as the melting range. [10] Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved. [9][12]3. Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. [12]4. Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary value. Allow the apparatus to cool before proceeding. 5. Accurate Determination: Heat the block at a medium rate to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium. [12]6. Observation and Recording:

-

Onset Temperature: Record the temperature at which the first droplet of liquid is observed.

-

Clear Point Temperature: Record the temperature at which the last solid crystal melts and the substance becomes a completely clear liquid. [11]7. Reporting: Report the result as a melting range (e.g., 150-151°C). For a pure compound, this range should be narrow.

-

Workflow Visualization: Melting Point Determination

Caption: Capillary Method Workflow

Spectroscopic Characterization

While not strictly physicochemical properties, spectroscopic data are indispensable for confirming the molecular structure and identity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the different types of protons. The acidic proton of the carboxyl group is expected to be a broad singlet far downfield, typically in the 10-12 ppm region. [13]The protons on the carbons adjacent to the amino and carboxyl groups will appear in specific regions, and their splitting patterns will provide information about neighboring protons.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will produce a signal in the deshielded region of 160-180 ppm. [13]The other carbon atoms in the molecule will have distinct signals in the aliphatic region.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy is excellent for identifying functional groups. [14]The spectrum of this compound is expected to show:

-

References

-

PubChem. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Studylib. (n.d.). Amino Acid Titration: Concentration & pKa Determination. Retrieved from [Link]

-

Chem-Impex. (n.d.). Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Guide. Retrieved from [Link]

-

UKEssays. (2018, January 24). Determination of the pKas for Glycine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-(Aminomethyl)-4-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid. Retrieved from [Link]

-

UB. (n.d.). This compound. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

-

ResearchGate. (2019, January 3). MOLECULAR STRUCTURE AND SPECTROSCOPIC STUDY (FTIR AND FTRaman) OF DL-2-amino-4-pentanoic ACID BY QUANTUM COMPUTATIONS. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-4-methyl(114C)pentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Next Peptide. (n.d.). 132605-95-9 | this compound-HCl. Retrieved from [Link]

-

Watson International. (n.d.). This compound-HCl CAS 132605-95-9. Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid, 4-methyl-. NIST WebBook. Retrieved from [Link]

-

Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. Retrieved from [Link]

-

PubMed. (2009, June 10). Fourier transform infrared (FTIR) spectroscopy. Retrieved from [Link]

-

NIH. (2019, September 13). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]

-

LookChem. (2025, May 20). 2-bromo-4-methylpentanoic acid. Retrieved from [Link]

Sources

- 1. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 55253004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-AMINOMETHYL-4-METHYL-PENTANOIC ACID(210345-89-4) 1H NMR [m.chemicalbook.com]

- 4. watson-int.com [watson-int.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. edisco.it [edisco.it]

- 10. mt.com [mt.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fourier transform infrared (FTIR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(R)-2-(Aminomethyl)-4-methylpentanoic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of the chemical entity this compound. It is crucial to establish from the outset that the pharmacological activity associated with this molecular structure resides almost exclusively in its stereoisomer, the (S)-enantiomer, known clinically as pregabalin. This document will dissect the stereospecific nature of this activity, identify the primary molecular target, and detail the downstream signaling events that constitute its mechanism of action. We will explore the core experimental methodologies that have been instrumental in elucidating this pathway, providing researchers and drug development professionals with a detailed understanding of the scientific evidence. The central finding is that the active (S)-enantiomer exerts its therapeutic effects not through interaction with GABA receptors, but by binding with high affinity to the α2δ subunit of voltage-gated calcium channels, thereby modulating the release of excitatory neurotransmitters.

The Principle of Stereoselectivity: A Tale of Two Enantiomers

The biological activity of chiral molecules can be highly dependent on their spatial configuration. In the case of 2-(aminomethyl)-4-methylpentanoic acid, this principle is paramount. The molecule exists as two enantiomers: (R)- and (S)-. The therapeutically active compound, pregabalin, is the (S)-enantiomer.[1] The (R)-enantiomer, the specified topic of this guide, is significantly less active.[2][3]

Experimental evidence consistently demonstrates this stereospecificity. Studies comparing the two enantiomers in various assays reveal a substantial difference in their biological effects:

-

Binding Affinity: The S(+) enantiomer potently displaces radiolabeled gabapentin from its binding site, whereas the R(-) enantiomer is much less active in this assay.[2] This indicates a specific, high-affinity interaction for the S-form at the molecular target.

-

In Vivo Efficacy: In preclinical models of neuropathic pain and seizures, the (S)-enantiomer (pregabalin) demonstrates robust, dose-dependent analgesic and anticonvulsant effects.[2][3] Conversely, the (R)-enantiomer, also referred to as (R)-3-isobutylgaba, shows no significant analgesic effect in the same dose range in models of neuropathic pain.[3][4]

This stark difference in activity underscores that the mechanism of action is critically dependent on the specific three-dimensional structure of the (S)-enantiomer. Therefore, to understand the biological relevance of this chemical scaffold, the remainder of this guide will focus on the well-documented mechanism of the active (S)-enantiomer, pregabalin.

| Enantiomer | Common Name | Relative Binding Affinity (α2δ) | In Vivo Activity (Analgesic/Anticonvulsant) |

| (S)-2-(Aminomethyl)-4-methylpentanoic acid | Pregabalin | High | Potent |

| This compound | (R)-3-isobutylgaba | Very Low / Negligible | Inactive / Much less active |

| Table 1: Comparative Activity of the (R)- and (S)-Enantiomers. |

The Primary Molecular Target: α2δ Subunit of Voltage-Gated Calcium Channels

Contrary to what its structural similarity to γ-aminobutyric acid (GABA) might suggest, pregabalin does not bind to GABA receptors (GABA-A, GABA-B) or influence GABA transport or metabolism.[5] Instead, its therapeutic effects are mediated by a high-affinity interaction with a specific protein: the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[6][7][8]

The α2δ protein is a heavily glycosylated, extracellularly located subunit that is associated with the main pore-forming α1 subunit of VGCCs. While not part of the ion-conducting pore itself, the α2δ subunit plays a crucial role in regulating the trafficking of the α1 subunit to the plasma membrane and modulating its biophysical properties. Pregabalin binds potently and selectively to both the α2δ-1 and α2δ-2 isoforms.[5][8] This interaction is the initiating event for all its subsequent physiological effects.

The Core Mechanism: Attenuation of Presynaptic Neurotransmitter Release

The binding of pregabalin to the α2δ subunit at presynaptic terminals is the cornerstone of its mechanism. This interaction leads to a subtle but significant reduction in the influx of calcium into the nerve terminal during neuronal depolarization.[6][8] It is critical to understand that pregabalin is not a direct calcium channel blocker in the classical sense; it does not plug the channel pore. Instead, it is believed to modulate the function and/or trafficking of the VGCC complex, leading to reduced calcium entry upon arrival of an action potential.[6]

Calcium influx is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By diminishing this calcium signal, pregabalin effectively reduces the release of several key excitatory neurotransmitters, including:

This reduction in excitatory neurotransmission in hyperexcited neurons is the fundamental mechanism underlying pregabalin's analgesic, anticonvulsant, and anxiolytic properties.[6][11]

Key Experimental Protocols for Mechanistic Elucidation

The mechanism of action described above has been validated through a series of rigorous experimental techniques. The following protocols represent the foundational assays used in the field.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the direct binding affinity of a compound to its molecular target and is essential for demonstrating stereoselectivity.[12]

Objective: To quantify the binding affinity (Ki) of (R)- and (S)-2-(aminomethyl)-4-methylpentanoic acid for the α2δ subunit.

Methodology:

-

Membrane Preparation: Homogenize porcine or rat brain tissue (e.g., neocortex) in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet to a specific protein concentration.[13]

-

Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radioligand known to bind the α2δ site (e.g., [³H]gabapentin).[13]

-

Competition: Add increasing concentrations of the unlabeled test compounds (the R- and S-enantiomers) to compete with the radioligand for binding.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[9]

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes are trapped on the filter while the unbound ligand passes through.[12][14]

-

Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.[14]

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. Use non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Causality and Self-Validation: This protocol directly measures the interaction between the compound and its target. By running the R- and S-enantiomers in parallel, the resulting Ki values provide a quantitative measure of stereoselectivity. A significantly lower Ki for the S-enantiomer validates it as the active binder.

Protocol 2: In Vitro Neurotransmitter Release Assay

This functional assay measures the downstream consequence of α2δ subunit binding: the modulation of neurotransmitter release.

Objective: To determine the effect of the R- and S-enantiomers on depolarization-evoked release of excitatory neurotransmitters from brain tissue.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from rat neocortex or hippocampus using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Pre-incubation/Labeling: Incubate slices with the test compound (R- or S-enantiomer) for a set period. For measuring the release of specific neurotransmitters like norepinephrine, slices can be pre-labeled by incubation with a radioactive version (e.g., [³H]norepinephrine).[10]

-

Superfusion: Place individual slices in a superfusion chamber with a constant flow of oxygenated aCSF.

-

Stimulation: Induce neurotransmitter release by briefly switching the superfusion medium to aCSF containing a high concentration of potassium chloride (e.g., 25-70 mM KCl), which depolarizes the neurons.[9][10]

-

Fraction Collection: Collect the superfusate in timed fractions before, during, and after the high-K⁺ stimulation.

-

Quantification: Analyze the amount of neurotransmitter in each fraction. For radiolabeled compounds, use liquid scintillation counting.[10] For endogenous compounds like glutamate, use techniques such as high-performance liquid chromatography (HPLC) or enzyme-based assays.

-

Data Analysis: Express the amount of neurotransmitter released during stimulation as a percentage of the total content or relative to a baseline release. Compare the stimulated release in the presence of the test compounds to a vehicle control.

Causality and Self-Validation: This protocol directly links the presence of the compound to a functional neuronal output. A dose-dependent reduction in K⁺-evoked neurotransmitter release by the S-enantiomer, but not the R-enantiomer, provides strong evidence that the mechanism involves presynaptic inhibition and is stereospecific.[10]

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This technique provides high-resolution, real-time measurement of synaptic activity, allowing for a detailed characterization of presynaptic inhibition.

Objective: To measure the effect of the active (S)-enantiomer on the amplitude and frequency of excitatory postsynaptic currents (EPSCs).

Methodology:

-

Slice Preparation: Prepare acute brain slices from relevant areas, such as the spinal cord dorsal horn, central amygdala, or hippocampus, as described previously.[15][16]

-

Recording: Place a slice in a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF. Using a glass micropipette filled with an internal solution, form a high-resistance seal ("giga-seal") with the membrane of a target neuron. Rupture the membrane to achieve the "whole-cell" configuration, allowing control and measurement of the neuron's membrane potential and currents.

-

Synaptic Stimulation: Place a stimulating electrode near the patched neuron to activate presynaptic afferents. Deliver brief electrical pulses to evoke EPSCs in the recorded neuron.[15]

-

Data Acquisition: Record a stable baseline of evoked EPSCs.

-

Drug Application: Bath-apply pregabalin (the S-enantiomer) to the slice and continue recording the evoked EPSCs.[17]

-

Washout: Replace the drug-containing aCSF with normal aCSF to determine if the effect is reversible.

-

Data Analysis: Measure the amplitude of the recorded EPSCs. A reduction in EPSC amplitude following drug application suggests an inhibition of synaptic transmission. To distinguish between a presynaptic and postsynaptic site of action, a paired-pulse ratio (PPR) analysis can be performed. An increase in the PPR is indicative of a presynaptic mechanism (i.e., a decrease in the probability of neurotransmitter release).

Causality and Self-Validation: This protocol provides direct evidence of synaptic inhibition. Observing a reduction in EPSC amplitude that is accompanied by an increase in the paired-pulse ratio strongly validates a presynaptic mechanism of action, consistent with the known effect of pregabalin on reducing neurotransmitter release probability.[17]

Conclusion

The mechanism of action for the chemical structure 2-(aminomethyl)-4-methylpentanoic acid is defined by profound stereoselectivity. The (R)-enantiomer is largely biologically inactive. Its counterpart, the (S)-enantiomer (pregabalin), is a potent therapeutic agent whose effects are initiated by a specific, high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic voltage-gated calcium channels. This interaction modulates calcium influx, resulting in a decreased release of excitatory neurotransmitters like glutamate and substance P from hyperexcited neurons. This presynaptic inhibitory action, rigorously confirmed through a combination of radioligand binding assays, neurochemical release studies, and electrophysiological recordings, is the definitive mechanism responsible for its clinical efficacy in treating neuropathic pain, epilepsy, and anxiety disorders.

References

-

Yuen, P. W., et al. (1993). Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin. Epilepsy Research, 14(1), 11-5. [Link]

-

Hitchcock, K. M., & Marginean, I. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of forensic sciences, 64(2), 407–411. [Link]

-

Gautam, M., et al. (2020). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. Pharmaceutica Analytica Acta, 11(3). [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Dooley, D. J., et al. (2000). Stimulus-dependent modulation of [(3)H]norepinephrine release from rat neocortical slices by gabapentin and pregabalin. The Journal of pharmacology and experimental therapeutics, 295(3), 1086–1093. [Link]

-

Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine. Analytical biochemistry, 255(2), 236–243. [Link]

-

Fink, K., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. Epilepsy research, 96(1-2), 1-10. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Sluka, K. A., et al. (1997). S-(+)-3-isobutylgaba and its stereoisomer reduces the amount of inflammation and hyperalgesia in an acute arthritis model in the rat. Pain, 71(2), 155–162. [Link]

-

Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of medicinal chemistry, 48(7), 2294–2307. [Link]

-

L'homme, D., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules (Basel, Switzerland), 21(11), 1572. [Link]

-

Zhang, Y., et al. (2014). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Acta pharmaceutica Sinica. B, 4(1), 88–93. [Link]

-

Di Guilmi, M. N., et al. (2011). Pregabalin modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of Ca(v)2.1 calcium channels. The Journal of pharmacology and experimental therapeutics, 336(3), 973–982. [Link]

-

Tanimoto, W., et al. (2021). Input-dependent synaptic suppression by pregabalin in the central amygdala in male mice with inflammatory pain. Scientific reports, 11(1), 22498. [Link]

-

Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542. [Link]

-

Singh, L., et al. (1998). Characterization of the effects of gabapentin and 3-isobutyl-gamma-aminobutyric acid on substance P-induced thermal hyperalgesia. Anesthesiology, 88(1), 153–160. [Link]

-

Fink, K., et al. (2010). Pregabalin activity in standardized receptor-binding assays. ResearchGate. [Link]

-

Dooley, D. J., et al. (2002). Amperometric measurement of glutamate release modulation by gabapentin and pregabalin in rat neocortical slices: role of voltage-sensitive Ca2+ alpha2delta-1 subunit. ResearchGate. [Link]

-

Micheva, K. D., et al. (2006). Pregabalin reduces synaptic vesicle release. ResearchGate. [Link]

-

Micheva, K. D., et al. (2006). Pregabalin Reduces the Release of Synaptic Vesicles from Cultured Hippocampal Neurons. Molecular pharmacology, 70(2), 467–476. [Link]

-

National Center for Biotechnology Information. (n.d.). Pregabalin. PubChem Compound Database. [Link]

-

Patel, R., et al. (2020). Pregabalin is a potent and selective ligand for α 2δ- 1 and α 2δ-2 calcium channel subunits. ResearchGate. [Link]

-

Li, A., et al. (2023). Whole-cell radioligand saturation binding. Protocols.io. [Link]

-

MySkinRecipes. Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. PubChem Compound Database. [Link]

-

Al-Otaibi, F., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]

-

Di Guilmi, M. N., et al. (2011). Pregabalin modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of ca(v)2.1 calcium channels. The Journal of pharmacology and experimental therapeutics, 336(3), 973–982. [Link]

-

Bee, L. A., et al. (2009). Pregabalin Suppresses Spinal Neuronal Hyperexcitability and Visceral Hypersensitivity in the Absence of Peripheral Pathophysiology. Anesthesiology, 110(5), 1160–1170. [Link]

-

Xiao, W. H., et al. (2007). Stereospecific effect of pregabalin on ectopic afferent discharges and neuropathic pain induced by sciatic nerve ligation in rats. Anesthesiology, 106(2), 346–352. [Link]

-

Olesen, S. S., et al. (2012). The analgesic effect of pregabalin in patients with chronic pain is reflected by changes in pharmaco-EEG spectral indices. British journal of clinical pharmacology, 73(3), 378–387. [Link]

-

Lee, Y. W., et al. (2007). Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain. Yonsei medical journal, 48(1), 39–46. [Link]

Sources

- 1. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the effects of gabapentin and 3-isobutyl-gamma-aminobutyric acid on substance P-induced thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereospecific effect of pregabalin on ectopic afferent discharges and neuropathic pain induced by sciatic nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phmethods.net [phmethods.net]

- 7. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stimulus-dependent modulation of [(3)H]norepinephrine release from rat neocortical slices by gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Input-dependent synaptic suppression by pregabalin in the central amygdala in male mice with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pregabalin Suppresses Spinal Neuronal Hyperexcitability and Visceral Hypersensitivity in the Absence of Peripheral Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pregabalin modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of ca(v)2.1 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of (R)-2-(Aminomethyl)-4-methylpentanoic Acid in Modern Drug Discovery: A Technical Guide

Introduction: Beyond the Proteogenic Amino Acids

In the landscape of contemporary drug discovery, the quest for novel therapeutic modalities with enhanced efficacy, stability, and target specificity is perpetual. While nature provides a rich scaffold of twenty proteinogenic α-amino acids, the exploration of synthetic amino acid analogues has unlocked new frontiers in medicinal chemistry. This technical guide focuses on the strategic application of (R)-2-(Aminomethyl)-4-methylpentanoic acid, a chiral β-amino acid, as a pivotal building block in the synthesis of next-generation peptidomimetics and other bioactive molecules. For researchers, scientists, and drug development professionals, understanding the rationale and methodology behind the incorporation of such non-natural amino acids is crucial for the design of innovative therapeutics.

This compound, a derivative of L-leucine, offers a unique structural motif that imparts significant advantages over its natural α-amino acid counterpart. Its β-amino acid structure, with the amino group attached to the β-carbon relative to the carboxyl group, fundamentally alters the conformational properties of the resulting peptide backbone. This guide will delve into the profound implications of this structural distinction, from enhanced proteolytic stability to the formation of novel secondary structures, and provide a comprehensive overview of its application in the laboratory.

Core Principles: The Rationale for Employing this compound

The incorporation of this compound into peptide-based drug candidates is a deliberate strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited oral bioavailability.[1][2] The strategic advantages conferred by this β-amino acid are multifaceted:

-

Enhanced Proteolytic Resistance: Peptides constructed from β-amino acids, known as β-peptides, exhibit remarkable resistance to degradation by proteases.[3] This is a direct consequence of the altered backbone structure, which is not recognized by the active sites of these enzymes. This enhanced stability translates to a longer in vivo half-life, a critical attribute for a successful therapeutic agent.

-

Novel Secondary Structures: β-peptides are known to fold into unique and stable secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-peptides.[3] This provides a scaffold for the precise spatial arrangement of side chains to mimic the binding epitopes of natural peptides or to create entirely new interaction surfaces for targeting proteins.

-

Increased Structural Diversity: The use of this compound expands the chemical space available for drug design. By moving beyond the canonical amino acids, medicinal chemists can fine-tune the physicochemical properties of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

These core principles underscore the value of this compound as a "privileged building block" in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[1][4]

Experimental Workflow: Solid-Phase Synthesis of β-Peptides

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[5][6] To facilitate its incorporation into a growing peptide chain, the amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.[5][7] The following is a detailed, step-by-step methodology for the incorporation of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid into a peptide sequence.

Protocol: Incorporation of Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid via SPPS

-

Resin Preparation:

-

Select a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing:

-

Wash the resin extensively with DMF to remove any unreacted reagents.

-

-

Repeat Cycle:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Data Presentation: Physicochemical Properties

The incorporation of this compound influences the overall physicochemical properties of the resulting peptide. A summary of its key properties is presented below for reference.

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | |

| Molecular Weight | 145.20 g/mol | |

| IUPAC Name | 2-(aminomethyl)-4-methylpentanoic acid | |

| CAS Number | 100869-07-6 |

Signaling Pathways and Logical Relationships: The Impact on Drug Design

The true "biological activity" of this compound is realized in the biological activity of the molecules it helps create. The following diagram illustrates the logical flow from the properties of this building block to the development of improved therapeutics.

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its application in the synthesis of β-peptides and peptidomimetics offers a rational and effective approach to overcoming the inherent liabilities of peptide-based therapeutics.[1][2][5] By imparting enhanced stability and enabling the creation of novel molecular architectures, this building block paves the way for the development of more robust and efficacious drugs. As our understanding of the relationship between structure and function continues to evolve, the strategic incorporation of non-natural amino acids like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 340, 1-20. [Link]

-

MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-413. [Link]

-

EurekAlert!. (2016). New pharmaceutical building block could accelerate drug development. [Link]

-

PubChem. 2-(Aminomethyl)-4-methylpentanoic acid. [Link]

-

MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(3), 734. [Link]

-

Semantic Scholar. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. [Link]

-

National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

-

AAPPTEC. Peptide Synthesis Resins. [Link]

-

Royal Society of Chemistry. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3430-3449. [Link]

-